Salicylamidoxime

Descripción

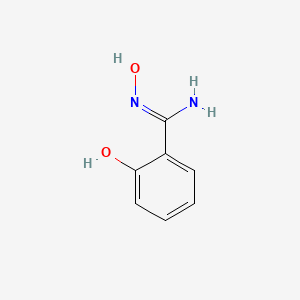

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

6005-58-9 |

|---|---|

Fórmula molecular |

C7H8N2O2 |

Peso molecular |

152.15 g/mol |

Nombre IUPAC |

N',2-dihydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H8N2O2/c8-7(9-11)5-3-1-2-4-6(5)10/h1-4,10-11H,(H2,8,9) |

Clave InChI |

DVAPQSJNIZTABV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=NO)N)O |

SMILES isomérico |

C1=CC=C(C(=C1)/C(=N\O)/N)O |

SMILES canónico |

C1=CC=C(C(=C1)C(=NO)N)O |

Pictogramas |

Irritant |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Salicylamidoxime and Its Derivatives

Strategic Approaches to Salicylamidoxime Core Synthesis

The synthesis of the this compound core structure is foundational for its subsequent applications. The primary and most classical method involves the condensation reaction between a nitrile, such as salicylonitrile, and hydroxylamine (B1172632). mdpi.com This reaction's efficiency and selectivity are subjects of ongoing research to optimize yields and minimize byproducts.

Mechanistic Investigations of Condensation Reactions in this compound Formation

The formation of an amidoxime (B1450833) from a nitrile and hydroxylamine is a nuanced process involving nucleophilic addition. Hydroxylamine (NH2OH) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. ukm.mywikipedia.org The reaction pathway can be complex, as hydroxylamine is an ambident nucleophile, capable of attacking with either its nitrogen or oxygen atom. ukm.my

The generally accepted mechanism involves the nucleophilic attack by the nitrogen atom of hydroxylamine on the nitrile carbon. This is followed by tautomerization to yield the stable (Z)-amidoxime product. ukm.my However, a competing reaction can occur where the oxygen atom of hydroxylamine initiates the attack, leading to the formation of an undesired amide byproduct. ukm.myrsc.org This is particularly prevalent when the aromatic nitrile contains electron-withdrawing substituents. rsc.orgresearchgate.net Theoretical and experimental studies have been conducted to understand the reaction pathway and the factors that favor the formation of the desired amidoxime over the amide byproduct. researchgate.netresearchgate.net The reaction conditions, including the choice of solvent and base, play a critical role in directing the reaction toward the desired product. researchgate.netresearchgate.net

One-Pot Synthetic Protocols for Amidoxime Scaffold Construction

To enhance synthetic efficiency, reduce waste, and lower costs, one-pot procedures for synthesizing amidoxime scaffolds have been developed. These protocols combine multiple reaction steps in a single vessel without isolating intermediates, which is a core principle of sustainable chemistry. dergipark.org.tr For instance, aryl amidoximes can be generated in situ from the corresponding aryl nitrile and hydroxylamine, and then immediately reacted with another reagent, such as an acyl chloride, to form more complex heterocyclic structures like 1,2,4-oxadiazoles. ias.ac.inrsc.orgresearchgate.net

Several one-pot methods have been reported that start from various precursors. A direct, one-pot approach for N-substituted amidoximes has been developed from secondary amides using a triphenylphosphine–iodine (Ph3P–I2) mediated dehydrative condensation, which proceeds under mild conditions with short reaction times. rsc.org Another strategy involves the reaction of primary nitroalkanes with magnesium or lithium amides. Furthermore, a three-stage, one-pot synthesis can convert nitriles into N-monosubstituted ureas, where the intermediate amidoxime is formed and then undergoes a Tiemann rearrangement without being isolated. researchgate.net Palladium-catalyzed cyanation followed by amidoximation in a single pot also provides a novel route to aryl-substituted amidoximes. rsc.org

Rational Derivatization and Targeted Functionalization Strategies

The functional groups of this compound, particularly the amine and oxime moieties, provide reactive sites for derivatization. This allows for the rational design of new molecules with tailored properties for specific applications, such as metal chelation and biological activity.

Synthesis of this compound-Based Schiff Base Derivatives

Schiff bases, or imines, are a significant class of compounds formed by the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). wikipedia.orggsconlinepress.comresearchgate.net In the context of this compound, its primary amine group can react with various aldehydes and ketones to form this compound-based Schiff base derivatives. gsconlinepress.com This reaction typically occurs under acid or base catalysis, or with heating, and results in the formation of an azomethine group (-C=N-). gsconlinepress.comresearchgate.net

The synthesis is often straightforward, involving refluxing the this compound with a suitable aldehyde, such as salicylaldehyde (B1680747), in a solvent like ethanol. researchgate.netprimescholars.com The resulting Schiff base ligands are of great interest in coordination chemistry because they can form stable complexes with a wide range of metal ions. wikipedia.orgdergipark.org.trprimescholars.com The characterization of these Schiff bases and their metal complexes is typically performed using spectroscopic techniques like FTIR, NMR, and UV-Vis, as well as elemental analysis. dergipark.org.trresearchgate.netaaru.edu.joalayen.edu.iqmdpi.com

Design and Synthesis of Modified this compound Ligands for Specific Applications

This compound and its derivatives are highly effective chelating agents, making them valuable for applications like metal ion extraction. researchgate.net A primary focus of research has been the design of modified amidoxime-based ligands for the selective extraction of uranium from seawater. nih.govsioc-journal.cn The amidoxime group is one of the most attractive ligands for this purpose as it forms strong, tight coordination complexes with uranyl ions (UO22+). nih.gov

The challenge lies in achieving high selectivity for uranium over competing ions, particularly vanadium. nih.govacs.org To address this, rational design strategies are employed to modify the ligand structure. This includes:

These modifications aim to create synergistic binding effects and precisely manipulate the chelating environment to enhance the selective recognition of uranium ions. nih.gov

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, using safer chemicals, and improving energy efficiency. mdpi.comgarph.co.uk These principles are increasingly being applied to the synthesis of this compound and its derivatives.

Key green approaches include:

By adopting these strategies, the synthesis of this compound can become more sustainable, aligning with the broader goals of modern chemistry to reduce environmental impact. garph.co.uk

Coordination Chemistry of Salicylamidoxime

Principles of Ligand Design and Diverse Coordination Modes

Salicylamidoxime is a versatile ligand in coordination chemistry, capable of forming a wide array of metal complexes with diverse structures and properties. chemeurope.comwikipedia.org Its ability to act as a chelating and bridging unit, coupled with the potential for deprotonation at both the phenolic and oximato groups, allows for significant flexibility in its coordination behavior. acs.org The design of ligands based on the this compound framework has been a fruitful area of research, leading to the synthesis of novel polynuclear clusters with interesting magnetic and catalytic properties. scielo.org.za

Elucidation of Monomeric and Polynuclear Complex Formation with this compound Ligands

This compound and its derivatives have been extensively used to synthesize both monomeric and polynuclear metal complexes. The formation of these complexes is influenced by various factors, including the metal-to-ligand ratio, the nature of the metal ion, the solvent system, and the presence of ancillary ligands. researchgate.netnih.govresearchgate.net

In the presence of one metal ion, this compound can act as a simple chelating ligand, forming monomeric complexes. However, its greater utility lies in its ability to bridge multiple metal centers, leading to the formation of polynuclear clusters. researchgate.net A prominent example is the formation of hexanuclear manganese(III) complexes, which are assembled from two trinuclear {Mn(III)₃(μ₃-O)(H₂N-sao)₃}⁺ units. researchgate.netnih.gov These units are linked together by oximate and phenolate (B1203915) oxygen atoms from the this compound ligands. researchgate.netnih.gov The synthesis of these polynuclear structures has been a reliable method for preparing single-molecule magnets (SMMs). researchgate.netresearchgate.net

The structural flexibility of this compound-based systems is noteworthy, as they are sensitive to solvent effects, which can influence the final structure and properties of the resulting complexes. researchgate.net The coordination versatility of this compound allows for the formation of complexes with varying nuclearities, including dinuclear, trinuclear, and tetranuclear species. nih.gov

Characterization of Bridging Ligand Architectures in Metal Complexes

A bridging ligand is a crucial component in the formation of polynuclear complexes, as it connects two or more metal centers. wikipedia.org this compound is an excellent bridging ligand due to the presence of both phenolato and oximato groups, which can coordinate to different metal ions. acs.org The dianionic form of the ligand, where both the phenol (B47542) and oxime groups are deprotonated, commonly exhibits a μ₂:η¹:η¹:η¹ coordination mode, where the phenolate oxygen chelates one metal while the oximato oxygen bridges to a second metal. acs.org

In the context of hexanuclear manganese(III) this compound complexes, the this compound ligand bridges two Mn(III) centers in a μ₂-κO:κN:κO mode. researchgate.net The amino group of the amidoxime (B1450833) function typically does not participate in coordination. researchgate.net The geometry of the bridging arrangement, particularly the Mn–N–O–Mn torsion angle, is a critical parameter that controls the magnetic exchange interactions between the metal centers. researchgate.net This control over the bridging architecture allows for the tuning of the magnetic properties of the resulting complexes. academie-sciences.fr The use of appropriate bridging ligands is a key strategy in constructing extended molecular architectures and influencing the magnetic interactions between metal centers. taylorandfrancis.com

Comprehensive Analysis of Ligation Modes of the Amidoxime Functional Group

The amidoxime functional group, -C(NH₂)=NOH, exhibits significant coordination flexibility and can adopt several ligation modes. mdpi.comresearchgate.net It can coordinate as a neutral molecule or, more commonly, as a singly deprotonated anion at the oxime functionality. mdpi.comresearchgate.net In most cases, the neutral –NH₂ group remains uncoordinated due to a mesomeric effect that imparts a partial positive charge. mdpi.comresearchgate.net However, under certain basic conditions and in the presence of metal ions, the amino group can also be deprotonated, leading to a dianionic ligand. mdpi.comresearchgate.net

At least four distinct ligation modes have been identified for amidoximes in mononuclear complexes. rsc.org The selective preparation of amidoxime complexes with a specific coordination mode remains a challenge. rsc.org The coordination can occur through the oxime nitrogen (κ¹-N), the oxime oxygen (κ¹-O), or in a chelating fashion involving both the nitrogen and oxygen atoms of the oxime group (κ²-N,O). rsc.org The formation of five-membered chelating rings is a common feature in the coordination chemistry of amidoximes. mdpi.com The specific ligation mode adopted is influenced by factors such as the nature of the metal center and the pH of the reaction medium. For instance, with the uranyl ion (UO₂²⁺), amidoximes have been observed to exhibit a κ¹-O coordination mode in neutral media and a κ²-O,N(oxime) mode in basic media. rsc.org

Transition Metal Complexes of this compound

The coordination chemistry of this compound with transition metals has been a subject of intense research, particularly in the field of molecular magnetism. sci-hub.se The ability of this compound to stabilize polynuclear clusters of transition metals has led to the discovery of novel magnetic materials.

Manganese(III) this compound Complexes and their Single-Molecule Magnet Behavior

The combination of this compound and manganese(III) has proven to be a particularly successful strategy for the synthesis of single-molecule magnets (SMMs). sci-hub.semdpi.com A large family of hexanuclear [Mn(III)₆] complexes based on this compound and its derivatives has been synthesized and characterized. mdpi.com These complexes typically consist of a {Mn₆(μ₃-O)₂(R₂N-sao)₆}²⁺ core. academie-sciences.fr

All members of this family exhibit SMM behavior, meaning they display slow relaxation of magnetization at low temperatures. sci-hub.semdpi.com The magnetic properties of these complexes, including whether the coupling between the Mn(III) ions is ferromagnetic or antiferromagnetic, are strongly influenced by the Mn–N–O–Mn torsion angles within the structure. mdpi.com By modifying the substituents on the this compound ligand, it is possible to tune these torsion angles and, consequently, the magnetic ground state of the complex. academie-sciences.fr This allows for a degree of control over the magnetic properties, with ground state spin values ranging from S = 4 in antiferromagnetically coupled systems to S = 12 in ferromagnetically coupled ones. mdpi.com

The critical Mn–N–O–Mn torsion angle at which the magnetic coupling switches from antiferromagnetic to ferromagnetic has been determined to be approximately 27° for this compound-based compounds. researchgate.netresearchgate.net These complexes exhibit significant anisotropy energy barriers to magnetization reversal, with values as high as 86 K having been reported. researchgate.netnih.gov

Table 1: Magnetic Properties of Selected Hexanuclear Manganese(III) this compound Complexes

| Compound | Spin Ground State (S) | Anisotropy Energy Barrier (K) | Reference |

|---|---|---|---|

| [Mn₆O₂(H₂N-sao)₆(L)₂(solvent)₄₋₆] | 4 to 12 | 24 to 86 | researchgate.netnih.gov |

| Cationic [Mn₆]²⁺ SMMs | 12 | - | mdpi.com |

| Antiferromagnetic [Mn(III)₆] systems | 4 | - | mdpi.com |

| Ferromagnetic [Mn(III)₆] complexes | 12 | - | mdpi.com |

| [Mn₆(μ₃-O)₂(Et-sao)₆(O₂CPh(Me)₂)₂(EtOH)₆] | - | 86.4 | academie-sciences.fr |

Structural and Magnetic Studies of Iron-Based this compound Clusters

While the coordination chemistry of this compound with manganese has been extensively studied, the analogous chemistry with iron is less developed. acs.org However, there is growing interest in the synthesis and characterization of iron-based this compound clusters, driven by the potential for new magnetic materials and the relevance of iron-oxo clusters in biological systems. acs.orgnih.gov

Structural and magnetic studies of salicylaldoxime-based iron clusters have provided insights into the types of structures that might be accessible with this compound. Hexa- and octanuclear iron(III) salicylaldoxime (B1680748) clusters have been synthesized and characterized, some of which display novel coordination modes of the oxime ligand. nih.gov

The synthesis of hexa-iron complexes with derivatized salicylaldoximes has been reported, featuring two near-parallel [Fe₃–μ₃-O] triangles. acs.orgresearchgate.net Magnetic susceptibility and Mössbauer data for these complexes indicate the presence of dominant antiferromagnetic interactions between the high-spin (S = 5/2) Fe(III) centers. acs.orgresearchgate.net The conformational flexibility imparted by the ligand linkages influences the physical properties of these iron clusters. acs.orgresearchgate.net The investigation of oxo-bridged multinuclear Fe(III) materials is a growing field of interest due to the presence of such units in various iron metalloproteins. nih.gov

Coordination Systems with Other Transition Metals (e.g., Copper(II), Rhenium(IV))

This compound demonstrates versatile coordination behavior with a range of transition metals beyond those previously discussed. Its complexes with copper(II) and rhenium(IV) have been of particular interest.

With copper(II), this compound typically acts as a bidentate ligand, forming neutral complexes. wikipedia.org The coordination often involves the deprotonated phenolic oxygen and the nitrogen atom of the oxime group, resulting in a chelate ring. wikipedia.orgrsc.org Studies on copper(II) complexes with related salicylaldehyde-derived ligands have shown that the resulting geometries can vary, including distorted square planar and square pyramidal arrangements. scielo.org.mxmdpi.comredalyc.org For instance, in some five-coordinate Cu(II) complexes, the geometry is distorted square pyramidal. mdpi.com The electronic spectra of these copper(II) complexes often exhibit d-d transitions characteristic of a tetragonal field. redalyc.org

The coordination chemistry of this compound with rhenium is less common, but related studies with similar ligands provide insights. Rhenium complexes are often prepared from perrhenate (B82622) precursors, typically resulting in a +5 oxidation state with an oxo group. ajol.info However, research has focused on developing oxo-free rhenium(V) compounds with metal-nitrogen multiple bonds to explore a wider range of coordination chemistries. ajol.info In some instances, novel rhenium(IV) complexes have been synthesized. nih.govnih.gov For example, a six-coordinate Rhenium(IV) complex with a distorted octahedral geometry has been reported. nih.govmdpi.com The coordination environment around the Re(IV) ion can involve various donor atoms, including nitrogen and sulfur from the ligands, as well as chloride ions. mdpi.com

Table 1: Coordination Details of this compound with Select Transition Metals

| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Ligand Behavior |

| Copper(II) | +2 | Distorted Square Planar/Pyramidal | Bidentate |

| Rhenium(IV) | +4 | Distorted Octahedral | Multidentate |

Chelation and Binding Studies with Actinides and Lanthanides (e.g., Uranium, Vanadium)

The chelation of actinides and lanthanides by this compound and related ligands is a significant area of research, particularly for applications in metal separation and recovery.

This compound has shown a notable affinity and selectivity for the uranyl ion (UO₂²⁺), which is the most common form of uranium in aqueous environments. rsc.org The binding strength of this compound-uranyl complexes is significantly greater than that of complexes with similar ligands like salicylic (B10762653) acid and representative amidoximes. rsc.org Density functional theory (DFT) calculations suggest that this compound can coordinate to the uranyl ion as a dianionic species. rsc.org This involves an η² coordination of the aldoximate and monodentate binding of the phenolate group. rsc.org This distinct coordination mode is believed to contribute to its high selectivity for UO₂²⁺ over competing transition metal ions. rsc.org Amidoxime-based materials are considered promising for the extraction of uranium from seawater. researchgate.net

The interaction of this compound with vanadium has also been investigated. While most studies focus on V(V), vanadium can also exist as V(IV). rsc.org Limited studies on the reaction of V(IV) with this compound have been reported, with the isolation of V(V) complexes in low yields. rsc.org This suggests a redox reaction occurs where V(IV) is oxidized. rsc.org The coordination chemistry of vanadium with similar salicylaldimine ligands has been explored, revealing the formation of various complexes. nih.gov

Coordination studies with lanthanides have also been undertaken, often in the context of creating molecules with interesting magnetic properties. mdpi.com For instance, gadolinium(III) complexes with related amino acid-based ligands have been synthesized and characterized. researchgate.net

Table 2: Chelation of this compound with Uranium and Vanadium

| Metal Ion | Common Oxidation State | Coordination Mode with this compound | Key Finding |

| Uranium (as UO₂²⁺) | +6 | Dianionic (η²-aldoximate, monodentate phenolate) | High binding strength and selectivity. rsc.org |

| Vanadium | +4, +5 | Redox reaction often occurs with V(IV). rsc.org | Forms complexes, but V(IV) tends to oxidize. rsc.org |

Factors Governing Coordination Reactivity and Complex Stability

The reactivity and stability of coordination complexes formed with this compound are governed by a delicate interplay of electronic and steric factors, as well as the coordination environment of the central metal ion.

Electronic Configuration Effects on Metal-Ligand Interactions

The electronic configuration of the central metal ion is a primary determinant of the stability and properties of its complexes. The interaction between the metal's d-orbitals and the ligand's orbitals leads to the splitting of the d-orbitals into different energy levels, a concept explained by ligand field theory. numberanalytics.comlibretexts.org The magnitude of this splitting and the resulting ligand field stabilization energy (LFSE) are influenced by the metal ion's identity and oxidation state, as well as the nature of the ligand. numberanalytics.com

The electronic properties of the ligand itself also play a crucial role. For this compound, the presence of both a phenolic hydroxyl group and an oxime group allows for different modes of coordination and deprotonation, influencing the electronic charge of the resulting complex. acs.org The interaction between a metal and a ligand can be complex, especially with redox-active ligands where the ligand itself can exist in open-shell forms. frontiersin.org The electronic structure of both the metal and the ligand are modified upon coordination. frontiersin.org

Steric Hindrance and Conformational Dynamics in Complex Formation

Steric hindrance, the physical obstruction caused by the size of atoms or groups within a molecule, significantly impacts complex formation. quora.comfastercapital.com Bulky ligands can limit the number of ligands that can coordinate to a metal center, thereby influencing the coordination number and geometry. numberanalytics.comallen.in This steric crowding can affect the accessibility of the metal center to other reactants, thus influencing the complex's reactivity. numberanalytics.comfiveable.me

In the context of this compound complexes, the conformation of the ligand and the arrangement of substituents can influence the structure of the resulting complex. For example, in hexanuclear manganese(III) complexes with derivatized salicylamidoximes, the nature of the derivative influences the resulting structural type. academie-sciences.fr The torsion angle of the Mn–N–O–Mn bridge is a critical parameter that controls the magnetic exchange coupling between the metal centers. researchgate.net This demonstrates how subtle conformational changes, influenced by steric factors, can have a profound impact on the properties of the complex.

Influence of Coordination Number and Geometry on Reactivity

The coordination number, which is the number of ligand atoms directly bonded to the central metal, and the resulting coordination geometry are fundamental to the reactivity of a complex. allen.insolubilityofthings.comsolubilityofthings.com Different coordination numbers lead to distinct geometries such as linear, tetrahedral, square planar, and octahedral. allen.insolubilityofthings.com

The geometry of a complex directly influences its reactivity patterns. solubilityofthings.com For example, the accessibility of the metal center is highly dependent on the spatial arrangement of the ligands. numberanalytics.com A lower coordination number might result in a more reactive complex, while a higher coordination number can lead to a more stable and less reactive one. numberanalytics.com The coordination geometry also affects the electronic properties of the complex, which in turn influences its reactivity. allen.innumberanalytics.com For instance, the splitting of d-orbitals is different in tetrahedral versus octahedral fields, which can affect the magnetic and spectroscopic properties of the complex. libretexts.org In this compound complexes, the ability of the ligand to adopt different coordination modes allows for the formation of complexes with various coordination numbers and geometries, thereby tuning their reactivity and stability. researchgate.net

Spectroscopic and Advanced Analytical Characterization of Salicylamidoxime and Its Complexes

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy is a cornerstone for characterizing salicylamidoxime and its derivatives, offering a direct probe of the molecular vibrations.

Applications of Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify organic, polymeric, and inorganic materials by measuring their absorption of infrared light. rtilab.com The resulting spectrum represents a unique molecular "fingerprint" that can be used for identification and characterization. rtilab.commt.cominnovatechlabs.com FTIR analysis works by passing infrared radiation through a sample, where some of the radiation is absorbed by the molecules, causing them to vibrate or rotate. rtilab.com The specific frequencies of absorbed radiation correspond to the types of chemical bonds and functional groups present in the molecule. innovatechlabs.com

In the context of this compound, FTIR spectroscopy is instrumental in identifying its key functional groups. The spectrum of this compound exhibits characteristic absorption bands that confirm its structure. These bands can be assigned to specific vibrational modes within the molecule. For instance, the stretching vibrations of the O-H, N-H, C=N, and N-O groups give rise to distinct peaks in the infrared spectrum.

Upon complexation with metal ions, significant changes in the FTIR spectrum of this compound are observed. These changes provide crucial information about the coordination mode of the ligand. For example, shifts in the vibrational frequencies of the C=N and N-O groups can indicate their involvement in bonding with the metal center. The disappearance or broadening of the O-H stretching band can suggest deprotonation of the hydroxyl group upon coordination.

Table 1: Characteristic FTIR Bands of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3400-3200 |

| Amine N-H | Stretching | 3350-3250 |

| C=N (oxime) | Stretching | 1680-1620 |

| N-O | Stretching | 960-930 |

Advanced Infrared Techniques: Diffuse Reflectance (DRIFTS), Photoacoustic (PAS), and Attenuated Total Reflectance (ATR) Spectroscopy

To overcome the limitations of traditional transmission FTIR, especially for solid and opaque samples, several advanced techniques are employed.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is particularly useful for analyzing powdered solid samples. shimadzu.it In this method, the infrared beam is focused onto the surface of the sample, and the diffusely scattered light is collected and analyzed. shimadzu.it This technique is valuable for studying the surface of this compound complexes and catalysts. shimadzu.it

Photoacoustic Spectroscopy (PAS) is a non-destructive technique that measures the sound generated by a sample after it absorbs light. mdpi.com This method is advantageous for highly opaque materials where light scattering can be a problem. mdpi.com PAS can provide information about the thermal properties and depth profiling of this compound-containing materials.

Attenuated Total Reflectance (ATR) Spectroscopy is a versatile and widely used technique that allows for the direct analysis of solid and liquid samples with minimal to no sample preparation. wikipedia.orgedinst.commt.combruker.com The infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample in contact with the crystal. wikipedia.orgyoutube.comanton-paar.com The resulting spectrum is obtained from the attenuation of this evanescent wave. anton-paar.com ATR-FTIR is particularly useful for obtaining high-quality spectra of this compound and its complexes in their native state. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its complexes in solution. numberanalytics.com It provides information on the connectivity of atoms and the electronic environment of the nuclei. numberanalytics.com

Proton (¹H) NMR Spectroscopy for Ligand Proton Environments

Proton (¹H) NMR spectroscopy provides detailed information about the different types of protons present in a molecule and their immediate chemical environment. msu.edu In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons, the phenolic hydroxyl proton, and the protons of the amidoxime (B1450833) group (-NH₂ and -OH). The chemical shifts (δ) of these protons are influenced by factors such as electron-donating or -withdrawing groups and hydrogen bonding. msu.edu

Upon coordination to a metal ion, the chemical shifts of the ligand's protons can change significantly. These changes, known as coordination-induced shifts, provide valuable insights into the binding sites of the ligand. For example, a downfield shift of the aromatic protons adjacent to the phenolic oxygen can indicate the involvement of this oxygen in coordination. The disappearance of the phenolic -OH proton signal is a strong indicator of deprotonation upon complex formation.

Table 2: Typical ¹H NMR Chemical Shifts for this compound Protons

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

| Phenolic OH | Variable, broad | Singlet |

| Aromatic CH | 6.5 - 8.0 | Multiplet |

| Amine NH₂ | Variable, broad | Singlet |

| Oxime OH | Variable, broad | Singlet |

Note: Chemical shifts can vary depending on the solvent and concentration. carlroth.comsigmaaldrich.compitt.edu

Carbon (¹³C) NMR Spectroscopy for Carbon Backbone Analysis

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. wisc.edu The chemical shifts of the carbon atoms are sensitive to their hybridization (sp³, sp², sp) and the electronegativity of attached atoms. oregonstate.eduorganicchemistrydata.org

The ¹³C NMR spectrum of this compound will show signals for the aromatic carbons and the carbon of the C=NOH group. The chemical shift of the carbon atom in the C=NOH group is particularly diagnostic. Upon complexation, the chemical shifts of the carbon atoms near the coordination sites will be affected. For instance, the carbon attached to the phenolic oxygen and the carbon of the oxime group often exhibit noticeable shifts, confirming their involvement in binding to the metal ion.

Table 3: Typical ¹³C NMR Chemical Shifts for this compound Carbons

| Carbon Type | Typical Chemical Shift (ppm) |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-C | 120 - 140 |

| C=N (oxime) | 145 - 155 |

Note: Chemical shifts can vary depending on the solvent. wisc.edu

Advanced NMR Techniques for Coordination Complexes

For more complex structures, such as multinuclear or polymeric this compound complexes, advanced NMR techniques are employed to gain a more comprehensive understanding of their structure and dynamics. numberanalytics.comipb.pt

Solid-State NMR (ssNMR) : While most NMR studies are performed on solutions, solid-state NMR provides valuable information about the structure and dynamics of this compound and its complexes in the solid state. This is particularly important for insoluble coordination polymers or to compare the solution and solid-state structures.

These advanced spectroscopic methods, when used in combination, provide a detailed and comprehensive picture of the structural and electronic properties of this compound and its versatile coordination complexes.

Electronic Spectroscopy for Investigating Electronic Transitions

Electronic spectroscopy is a pivotal tool for probing the electronic structure of molecules and their complexes. It involves the absorption or emission of electromagnetic radiation in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.ukmsu.edu This family of techniques provides valuable insights into the nature of chemical bonding, the presence of chromophores, and the effects of ligation on the electronic properties of metal centers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

UV-Vis spectroscopy measures the absorption of light in the UV and visible portions of the electromagnetic spectrum. azooptics.com This absorption corresponds to the promotion of electrons from their ground state to higher energy excited states. shu.ac.uk The resulting spectrum, a plot of absorbance versus wavelength, reveals the presence of chromophores—functional groups that absorb light—and provides information about the electronic transitions within a molecule. msu.eduazooptics.com

In the context of this compound and its metal complexes, UV-Vis spectroscopy is instrumental in characterizing the ligand itself and understanding the changes that occur upon coordination to a metal ion. The electronic spectrum of a ligand like this compound will exhibit absorption bands corresponding to π → π* and n → π* transitions within its aromatic ring and oxime group.

Upon complexation with a metal ion, new absorption bands may appear, or existing bands may shift. These changes are indicative of ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For instance, studies on copper(II) complexes with similar salicyl-based ligands have shown distinct absorption bands in the visible region, which are attributed to d-d transitions of the copper ion and charge transfer phenomena. researchgate.net The solvent environment can also influence the position and intensity of these bands, a phenomenon known as solvatochromism. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Salicyl-Type Ligands and Complexes

| Compound/Complex | Solvent | λmax (nm) | Transition Assignment | Reference |

| Salicylaldoxime (B1680748) | Ethanol/Water | ~260, ~310 | π → π | researchgate.net |

| [Cu(salen)] | Chloroform | ~550, ~670 | d-d transitions | researchgate.net |

| [Cu(salen)] | DMSO | ~417 | Charge Transfer | researchgate.net |

| Isoprene | Hexane | 222 | π → π | msu.edu |

This table provides illustrative examples of UV-Vis absorption data for related compounds to demonstrate the types of electronic transitions observed.

Luminescence Spectroscopy and Techniques for Enhanced Emission

Luminescence spectroscopy encompasses techniques that measure the emission of light from a substance after it has absorbed energy. This emission can be in the form of fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state). The resulting emission spectrum provides information about the electronic structure and the de-excitation pathways of a molecule. iyte.edu.tr

For this compound and its complexes, luminescence spectroscopy can be a highly sensitive analytical tool. libretexts.org The inherent fluorescence of the ligand can be altered upon complexation with a metal ion. Quenching of fluorescence is often observed, but in some cases, particularly with lanthanide ions, enhanced emission can occur. This enhancement is due to the "antenna effect," where the organic ligand absorbs light efficiently and transfers the energy to the metal ion, which then luminesces.

Techniques to enhance luminescence intensity are often employed. These can include:

Use of Protective Ligands: To minimize vibrational quenching.

Solvent Choice: Using deuterated solvents can reduce quenching effects.

pH Control: The fluorescence of molecules with acidic or basic groups is often pH-dependent. iyte.edu.tr

Time-Gated Spectroscopy: This technique is particularly useful for lanthanide complexes, which have long luminescence lifetimes, allowing for the separation of their emission from short-lived background fluorescence.

Table 2: Factors Influencing Luminescence Emission

| Factor | Effect on Emission | Rationale |

| Temperature | Decreased fluorescence with increasing temperature | Increased collisions lead to higher probability of non-radiative deactivation. iyte.edu.tr |

| Solvent Viscosity | Increased fluorescence with increased viscosity | Reduced likelihood of external conversion. iyte.edu.tr |

| Heavy Atoms | Decreased fluorescence, enhanced phosphorescence | Promotes intersystem crossing to the triplet state. iyte.edu.tr |

| Dissolved Oxygen | Reduced fluorescence | Oxidation of the fluorescent species or promotion of intersystem crossing. iyte.edu.tr |

Near-Infrared (NIR) Spectroscopy: Analytical Applications and Research

Near-infrared (NIR) spectroscopy measures the absorption of electromagnetic radiation in the wavelength range of 780 to 2500 nm. medwinpublishers.comcirad.fr The absorptions in this region primarily correspond to overtones and combination bands of fundamental molecular vibrations, such as those involving C-H, N-H, and O-H bonds. medwinpublishers.com While not as sensitive as some other techniques, NIR spectroscopy is rapid, non-destructive, and often requires minimal sample preparation, making it suitable for a wide range of applications, including process monitoring and quality control. medwinpublishers.comnih.gov

In the context of this compound and its derivatives, NIR spectroscopy can be applied for:

Raw Material Identification and Qualification: Ensuring the identity and purity of starting materials. nih.gov

Quantitative Analysis: Determining the concentration of components in a mixture, such as moisture content. cirad.frthermofisher.com

Process Monitoring: In-line analysis during the synthesis of this compound-based compounds or their complexes. medwinpublishers.com

Research in NIR spectroscopy is continually expanding its applications, from food quality analysis to pharmaceutical manufacturing and medical diagnostics. nih.govthermofisher.comrsc.org

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. nih.govacs.org Techniques like electrospray ionization mass spectrometry (ESI-MS) are particularly useful for characterizing metal complexes in solution. escholarship.org

For this compound and its complexes, mass spectrometry can confirm the formation of the desired product and elucidate its stoichiometry. For example, ESI-MS has been used to identify the species present in aqueous solutions of vanadium and amidoxime-based ligands, confirming the formation of various complexes. escholarship.org High-resolution mass spectrometry, such as magnetic resonance mass spectrometry (MRMS), can provide extremely accurate mass measurements, enabling the determination of elemental compositions with high confidence. bruker.com

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. thermofisher.com It typically involves the combustion of a sample to convert elements like carbon, hydrogen, nitrogen, and sulfur into their respective oxides and nitrogen gas, which are then quantitatively measured. unamur.be The results are used to calculate the empirical formula of a substance. thermofisher.com

For newly synthesized compounds like this compound derivatives and their metal complexes, elemental analysis is crucial for confirming their purity and composition. dergipark.org.tranalis.com.myasianpubs.org The experimentally determined weight percentages of the elements are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the identity of the synthesized compound. nih.govacs.org

Table 3: Example of Elemental Analysis Data

| Compound | Element | Calculated (%) | Found (%) |

| C₁₃H₁₇NO₃ | C | 66.36 | 66.20 |

| H | 7.28 | 7.42 | |

| N | 5.95 | 6.12 |

Data for a representative organic compound to illustrate the comparison between calculated and found elemental percentages. nih.govacs.org

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. weizmann.ac.ilbhu.ac.inwikipedia.org It is particularly useful for studying paramagnetic systems such as organic radicals and transition metal complexes. wikipedia.orglibretexts.org The basic principle involves the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field. bhu.ac.in

ESR spectroscopy is a powerful tool for characterizing paramagnetic metal complexes of this compound, such as those involving Cu(II) or Fe(III). The resulting ESR spectrum provides information about:

The electronic environment of the metal ion. bhu.ac.in

The geometry of the complex.

Hyperfine interactions between the unpaired electron and magnetic nuclei. libretexts.org

The g-factor, obtained from the spectrum, is characteristic of the metal ion and its coordination environment. Hyperfine splitting patterns can reveal the number and type of nuclei interacting with the unpaired electron, providing further structural insights. libretexts.org For instance, in hexa-iron(III) complexes with salicylaldoxime-based ligands, ESR, in conjunction with other techniques, has been used to probe the magnetic interactions between the metal centers. nih.govacs.org

Theoretical and Computational Chemistry Approaches to Salicylamidoxime Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of salicylamidoxime. mdpi.comrsdjournal.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key characteristics of a molecule. mdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules like this compound. wikipedia.orgua.pt It is favored for its balance of accuracy and computational cost, making it applicable to a broad range of chemical systems. wikipedia.orgspectroscopyonline.com DFT calculations are used to determine optimized molecular geometries, electronic properties, and vibrational frequencies. spectroscopyonline.comnrel.gov

The selection of a specific functional and basis set is crucial as it can significantly influence the results. spectroscopyonline.com For instance, studies on related phenolic compounds have employed hybrid functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) to achieve results that are in good agreement with experimental data. spectroscopyonline.com These calculations provide a foundational understanding of the molecule's ground-state properties. mdpi.com

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR, IR)

A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental spectra to validate both the computational model and the experimental assignments. spectroscopyonline.comajol.info

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound. By comparing the calculated IR spectrum with an experimental one, researchers can assign specific vibrational modes to the observed absorption bands. For example, DFT calculations can accurately predict the frequencies for O-H, N-H, and C=N stretching vibrations. spectroscopyonline.com

NMR Spectroscopy: DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical values are often plotted against experimental data, and a strong correlation (high R² value) indicates the high accuracy of the computed molecular structure. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands seen in UV-Vis spectra. ajol.info This analysis helps identify the specific molecular orbitals involved in the electronic excitations, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). ajol.info

The following table shows a hypothetical comparison between experimental and DFT-calculated spectroscopic data for this compound, illustrating the typical agreement sought in such studies.

| Parameter | Experimental Value | Calculated Value (DFT/B3LYP/6-311G) |

| IR (cm⁻¹) | ||

| ν(O-H) | 3450 | 3455 |

| ν(N-H) | 3350 | 3358 |

| ν(C=N) | 1620 | 1625 |

| ¹H NMR (ppm) | ||

| Ar-H | 6.8 - 7.5 | 6.9 - 7.6 |

| -OH | 9.8 | 9.7 |

| UV-Vis (nm) | ||

| π → π | 298 | 302 |

| n → π | 330 | 335 |

Analysis of Bonding Characteristics and Molecular Orbitals (e.g., Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO))

To gain a deeper understanding of the electronic structure, stability, and reactivity of this compound, researchers employ analytical methods like NBO and FMO.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability. mtu.edu A smaller energy gap suggests that the molecule is more reactive. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

The table below summarizes key parameters derived from a typical FMO analysis of this compound.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -5.8 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.6 | Chemical reactivity and stability |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the molecule's movement and interactions with its environment over time. cresset-group.commdpi.com

Investigation of Conformational Flexibility and Ligand Binding Modes

Proteins and other biomolecules are not static; they are dynamic entities that exist as an ensemble of different conformations. cresset-group.comnih.gov Molecular Dynamics (MD) simulations are used to explore the conformational landscape of molecules like this compound. cresset-group.comub.edu By simulating the atomic motions over time, MD can reveal the different shapes the molecule can adopt and the energy barriers between these conformations. cresset-group.com This is particularly important for understanding how this compound, as a ligand, can adapt its shape to fit into the binding site of a metal ion or a protein. nih.gov Techniques like Principal Component Analysis (PCA) can be applied to the MD trajectory to identify the most significant collective motions and conformational substates. nih.govnih.gov

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.govrsc.org It is commonly used to study how a ligand, such as this compound, might interact with the active site of a target protein or enzyme. nih.govnih.govmdpi.com The process involves placing the ligand in various positions and orientations within the protein's binding pocket and scoring these poses based on factors like intermolecular forces and geometric complementarity. ekb.eg

Docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com For example, a docking study of a this compound derivative into an enzyme's active site could reveal hydrogen bonds between the ligand's hydroxyl or oxime groups and specific amino acid residues like serine or histidine. The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), indicates the strength of the interaction. mdpi.com

The following table presents hypothetical results from a molecular docking study of this compound with a target enzyme.

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 | Hydrogen Bond, Hydrophobic |

| Urease | -6.8 | His246, Asp360, Ala363 | Hydrogen Bond, Metal Coordination |

Computational Studies of Magneto-Structural Correlations in Metal Complexes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate relationships between the geometric structure of this compound-based metal complexes and their magnetic properties. These theoretical approaches allow for a deep understanding of the magnetic behavior observed experimentally, providing insights that are often difficult to obtain through experimental means alone. Such studies are particularly prominent in the investigation of polynuclear manganese complexes, where this compound ligands have been successfully used to synthesize a large family of hexanuclear [MnIII6] single-molecule magnets (SMMs). researchgate.netmdpi.com These SMMs are of great interest due to their potential applications in high-density information storage and quantum computing. mdpi.com

Computational models provide a framework for interpreting magnetic susceptibility and magnetization measurements. researchgate.net For this compound-based systems, these studies have been crucial in establishing semi-quantitative magneto-structural correlations that enable the prediction of magnetic behavior in new complexes. mdpi.com The coordination of this compound to metal centers, such as Mn(III), creates specific bridging pathways that mediate magnetic exchange interactions between the metal ions. The geometry of these pathways, including bond lengths and angles, dictates the nature and magnitude of the magnetic coupling.

Determination of Exchange Coupling Constants

A key parameter governing the magnetic behavior of polynuclear complexes is the exchange coupling constant, denoted as J. This constant describes the energy difference between different spin states of the coupled metal ions, indicating whether the interaction is ferromagnetic (spins align parallel, J > 0) or antiferromagnetic (spins align antiparallel, J < 0).

Theoretical methods based on DFT are widely applied to compute the J values for this compound-based complexes. researchgate.netnih.gov These calculations are often performed using a broken-symmetry approach. nih.gov In the case of hexanuclear manganese(III) this compound complexes, which typically feature a core of two {Mn3O} triangles, multiple distinct exchange pathways exist, requiring the calculation of several different J values (e.g., J1, J2, J3, etc.) to accurately model the system's magnetism. researchgate.netacs.org

Studies on various [Mn6O2(H2N-sao)6] derivatives show that the calculated J values are generally weak, being either slightly positive or negative. researchgate.net For instance, in two different this compound-based Mn6 complexes, DFT calculations yielded specific values for the exchange couplings that were consistent with experimental data. The resulting parameters from fitting experimental data, supported by DFT calculations, provide a detailed picture of the magnetic landscape within the molecule. sci-hub.se

Below is an interactive table summarizing theoretically determined exchange coupling constants for representative this compound-based Mn6 complexes.

| Complex | g-factor (fit) | J1 (cm-1) | J2 (cm-1) | Reference |

|---|---|---|---|---|

| [Mn6(μ3-O)2(H2N-sao)6(bta)2(EtOH)6] | 1.99 | +0.14 | -0.86 | sci-hub.se |

| [Mn6(μ3-O)2(H2N-sao)6(pta)2(EtOH)6] | 1.99 | +0.33 | -3.75 | sci-hub.se |

Anisotropy Energy Barrier Analysis in Single-Molecule Magnets

Computational studies play a vital role in analyzing and understanding the factors that determine the height of the anisotropy barrier. For a family of [Mn6] SMMs synthesized with this compound, the spin ground state was found to vary from S=4 to S=12, with corresponding anisotropy energy barriers ranging from 24 K to 86 K. researchgate.net The 86 K barrier was, at the time, among the highest recorded for any Mn6 complex, highlighting the ligand's efficacy. researchgate.net

The total spin ground state (S) and the axial anisotropy parameter (D) are key determinants of Ueff. These parameters can be derived by fitting experimental magnetization data to an appropriate spin Hamiltonian. mdpi.com For two cationic [Mn6]2+ complexes with this compound, fitting the data yielded an S=12 ground state and D values of -0.48 cm-1 and -0.39 cm-1, which are consistent with other ferromagnetic [Mn6] systems. mdpi.com Computational analysis helps to rationalize these values by correlating them with the electronic structure and geometry of the complex.

Impact of Torsion Angles on Magnetic Properties

One of the most significant findings from computational studies on this compound-based Mn6 complexes is the establishment of a direct magneto-structural correlation involving the Mn–N–O–Mn torsion angle. researchgate.net This angle, which describes the dihedral angle along the bridging oxime pathway between two adjacent manganese ions, has been identified as the primary parameter controlling the nature of the exchange coupling (J). researchgate.net

DFT calculations have consistently shown that the magnetic interaction switches from antiferromagnetic (J < 0) to ferromagnetic (J > 0) as this torsion angle increases. mdpi.comsci-hub.se For this compound-based systems, a critical angle of approximately 27° has been identified. researchgate.netsci-hub.se Torsion angles below this value typically lead to antiferromagnetic coupling, while angles above it result in ferromagnetic coupling. mdpi.comsci-hub.se This critical angle is slightly smaller than the one found in related complexes using the parent ligand salicylaldoxime (B1680748) (around 30-31°). researchgate.netacademie-sciences.fr

This correlation provides a powerful predictive tool for designing new Mn6 SMMs. By synthetically modifying the structure to control the Mn–N–O–Mn torsion angles—for example, by changing the ancillary ligands or crystallization conditions—it is possible to tune the magnetic properties of the resulting complex, targeting either a high-spin ferromagnetic state (S=12) or a lower-spin antiferromagnetically coupled state (e.g., S=4). mdpi.comacademie-sciences.fr

Prediction of Chemical Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools for predicting the chemical reactivity of this compound and its derivatives, as well as for elucidating the mechanisms of their reactions. epa.govnih.gov These methods can calculate a wide range of reactivity descriptors and map out potential energy surfaces for chemical transformations, providing insights into transition states and reaction pathways. neurips.ccnih.gov

Approaches such as Density Functional Theory (DFT) can be used to study electronic properties, like global and local reactivity indices, and to model intermolecular interactions. univ-biskra.dz For instance, the analysis of molecular electrostatic potential (MEP) on the van der Waals surface can help predict sites susceptible to nucleophilic or electrophilic attack. univ-biskra.dz While extensive QSAR (Quantitative Structure-Activity Relationship) studies specifically on this compound are not widely documented in the search results, the methodologies are well-established. univ-biskra.dzacs.org These models correlate structural or quantum-chemical descriptors with observed reactivity or biological activity.

In the context of metal complexation, computational studies can provide mechanistic insights. For example, in a related system involving glutaroimide-dioxime, kinetic studies suggested the existence of multiple reaction pathways for complex formation with vanadium, with the mechanism varying at different pH levels. escholarship.org Computational modeling could be employed to investigate these different pathways, calculate activation barriers, and identify the most favorable reaction coordinates. Furthermore, the irreversible reaction of V(IV) with oxime groups, leading to the oxidation of vanadium to V(V), was explained by a proposed mechanism that could be further investigated and validated using computational pathway analysis. escholarship.org The development of machine learning and deep learning models represents a new frontier, enabling rapid and accurate prediction of chemical reactions and their outcomes based on large datasets of known reactions. nih.govneurips.ccnih.gov

High-Throughput Computational Screening for Novel this compound Derivatives

High-throughput computational screening, also known as high-throughput virtual screening (HTVS), is a powerful strategy for accelerating the discovery of new molecules with desired properties. nih.gov This approach involves the automated evaluation of large virtual libraries of compounds against a specific biological target or for a particular physicochemical property, significantly reducing the time and cost associated with experimental screening. nih.govarxiv.org

This methodology is highly applicable to the discovery of novel this compound derivatives. A virtual library containing thousands or millions of derivatives could be generated by systematically modifying the this compound scaffold with different functional groups. This library could then be screened for various applications:

Discovery of New SMMs: Derivatives could be computationally screened to predict their magnetic properties. For each virtual derivative, one could build a model of its corresponding Mn6 complex and calculate key parameters like the expected Mn-N-O-Mn torsion angles, the resulting exchange coupling constants (J), and the magnetic anisotropy (D). The goal would be to identify derivatives predicted to form SMMs with exceptionally high anisotropy barriers (Ueff). researchgate.net

Optimizing Metal Binding and Selectivity: In applications like metal extraction, HTVS can identify ligands with enhanced affinity and selectivity for a target ion (e.g., uranium) over others. escholarship.org The screening process would involve docking each derivative into the binding site of a target metal ion and calculating the binding free energy.

Developing New Therapeutic Agents: Since amidoximes are known to possess a wide range of biological activities, HTVS could be used to screen this compound derivatives against specific protein targets, such as enzymes or receptors, to identify potential new drug candidates. researchgate.net

The process typically starts with a diversity-based screening of representative scaffolds to identify promising core structures, followed by more focused docking and scoring of the full library. nih.gov The top-ranked compounds from the virtual screen are then prioritized for synthesis and experimental validation. nih.gov This combination of computational screening and in-vitro analysis provides an efficient pipeline for discovering lead-like molecules for a wide array of applications. nih.gov

Biological Activities and Mechanisms of Action of Salicylamidoxime Analogues

Structure-Activity Relationship (SAR) Investigations

Correlative Analysis of Substituent Effects on Biological Potency

The biological potency of salicylamidoxime analogues is highly dependent on the nature and position of substituents on their aromatic rings. Both electronic and steric effects play critical roles in defining the efficacy and selectivity of these compounds.

Research into O-alkylamino-tethered salicylamide (B354443) derivatives as anticancer agents has revealed that the nature of the amino acid linker between the salicylamide core and other parts of the molecule is critical for activity. nih.govnih.gov For instance, compound JMX0293 , a salicylamide derivative, showed potent anti-proliferative activity against triple-negative breast cancer (TNBC) cells. nih.govnih.gov Further studies on azetidine-based salicylamides identified that substitutions on the salicylamide ring influenced potency against STAT3, a key oncogenic protein. The primary salicylamide 8p showed modest activity, whereas its methylated analogue, 8q , displayed improved cellular activity. acs.org

In the context of antimicrobial activity, studies on salicylanilide (B1680751) derivatives have shown that electron-withdrawing groups, such as halogens (e.g., chlorine, bromine) or trifluoromethyl (-CF3) groups, on the anilide ring generally enhance potency. nih.govresearchgate.net For example, 5-chloro-salicylamide derivatives demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The position of these substituents is also crucial; for antiprotozoal N-benzoyl-2-hydroxybenzamides, para-substituents on the B-ring were found to be particularly influential. nih.gov It has been observed that for activity against sulfate-reducing bacteria, an electron-withdrawing substituent is generally favorable. jcu.cz

Furthermore, the linker connecting the core salicylic (B10762653) moiety to other fragments must possess specific characteristics. For antistaphylococcal activity, a bulky and/or lipophilic chain, such as an isobutyl or thiabutyl group, at the linker position was found to be essential for high potency. researchgate.net These findings underscore the intricate relationship between specific functional groups and the resulting biological effect.

Table 1: Effect of Substituents on Anticancer Activity of Salicylamide Analogues

| Compound | Core Structure | Key Substituents | Target/Cell Line | Activity (IC₅₀/EC₅₀) | Reference(s) |

| JMX0293 | O-alkylamino-tethered salicylamide | Amino acid linker | MDA-MB-231 (TNBC) | IC₅₀ = 3.38 µM | nih.govnih.gov |

| 8p | Azetidine Salicylamide | Primary salicylamide | MDA-MB-231 | EC₅₀ = 2.9 µM | acs.org |

| 8q | Azetidine Salicylamide | Methyl salicylamide | MDA-MB-231 | EC₅₀ = 1.8 µM | acs.org |

| 7g | Azetidine Salicylamide | Azetidine linker, specific amide | STAT3 DNA-binding | IC₅₀ = 0.38 µM | acs.org |

| Compound 71 | Biphenyl (B1667301) Salicylamide | Biphenyl group | CREB-CBP Interaction | Potent Inhibitor | osti.gov |

Interplay Between Lipophilicity and Bioactivity Profiles

Lipophilicity, often quantified by the partition coefficient (logP) or distribution coefficient (logD), is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For this compound analogues, the interplay between lipophilicity and bioactivity is complex and often non-linear.

Studies on antimicrobial salicylamide derivatives have identified lipophilicity as a primary parameter influencing their general potency. jcu.cz For a series of antistaphylococcal salicylamide analogues, it was observed that anticancer activity against the THP-1 human monocytic leukemia cell line increased with rising lipophilicity. researchgate.net However, an optimal level of lipophilicity is often required. Excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity, while very low lipophilicity can hinder the molecule's ability to cross cellular membranes to reach its intracellular target.

In the development of salirasib, a salicylic acid derivative, and its analogues, lipophilic modifications were found to modulate their antiproliferative and antimigratory activity. chemrxiv.orgucl.ac.uk Analogues with longer aliphatic or isoprenyl chains, which increase lipophilicity, exhibited the most potent activity against several solid tumor cell lines. ucl.ac.uk Similarly, in a series of anticancer sulfonamide derivatives, a clear relationship between chromatographically determined lipophilicity and biological activity was established, suggesting that this parameter can be more predictive than computationally derived values. mdpi.com For STAT3-inhibiting salicylamides, properties like the calculated LogP (cLogP) and polar surface area (PSA) are key considerations in optimizing cellular activity and drug-like properties. acs.org

Table 2: Lipophilicity and Biological Activity of Selected Salicylamide Analogues

| Compound | cLogP | Biological Target/Activity | Observed Potency (MIC/IC₅₀) | Key Finding | Reference(s) |

| 3e | N/A | Antistaphylococcal | 0.070 - 8.95 µM | Active compounds require a bulky/lipophilic linker. | researchgate.net |

| 3f | N/A | Antistaphylococcal | 0.070 - 8.95 µM | Active compounds require a bulky/lipophilic linker. | researchgate.net |

| Diamide 2b | N/A | Anti-SRB | Favorable with less lipophilic R3 substituent. | Bactericidal activity against sulfate-reducing bacteria. | jcu.cz |

| Salirasib Analogs | Varies | Antiproliferative | Varies | Increased lipophilicity from long aliphatic chains enhanced activity. | chemrxiv.orgucl.ac.uk |

| Azetidine 8q | 3.96 | STAT3 Inhibition | EC₅₀ = 1.8 µM | Balanced lipophilicity (cLogP ≤ 5) is crucial for cellular activity. | acs.org |

In Vitro Mechanistic Investigations (Non-Clinical Focus)

Understanding the precise molecular mechanisms through which this compound analogues exert their effects is crucial for their development as therapeutic agents. In vitro studies have focused on identifying their enzymatic targets, elucidating their impact on cellular signaling pathways, and confirming direct receptor binding.

Enzyme Inhibition and Modulation Mechanisms

This compound analogues have been shown to inhibit a variety of enzymes through different mechanisms, including reversible, irreversible, and mechanism-based inhibition. xenotech.comdls.com The specific enzymes targeted are often central to disease pathogenesis.

A prominent mechanism for the anticancer activity of several salicylamide derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) . nih.gov These analogues function by inhibiting the phosphorylation of STAT3, a critical step for its activation, dimerization, and translocation to the nucleus where it regulates the expression of genes involved in proliferation and survival. nih.govacs.orgresearchgate.net Another identified target is the CREB-binding protein (CBP) , where salicylamides disrupt the protein-protein interaction between CBP and its binding partner CREB, a key transcription factor in leukemia. osti.gov

In the antiviral domain, salicylamide derivatives like niclosamide (B1684120) have been identified as inhibitors of the flavivirus NS2B-NS3 protease , an enzyme essential for viral polyprotein processing and replication. nih.gov For antimicrobial activity, one proposed mechanism for salicylamides is the inhibition of bacterial two-component regulatory systems. iapchem.org Additionally, some salicylamides are thought to act as protonophores, disrupting cellular proton gradients, which can interfere with energy metabolism in pathogens. iapchem.org There is also interest in their potential to inhibit or reactivate acetylcholinesterase (AChE) , an important enzyme in the nervous system, though much of the research in this specific area remains computational. wikipedia.orgresearchgate.netnih.govnih.gov

Cellular Pathway Interventions (e.g., Apoptotic Signaling Pathways)

A primary mechanism by which anticancer this compound analogues eliminate tumor cells is through the induction of apoptosis, or programmed cell death. This process is often triggered by the inhibition of key survival pathways.

The inhibition of STAT3 signaling by salicylamide derivatives such as JMX0293 directly leads to apoptosis in cancer cells. nih.govnih.gov Mechanistic studies in triple-negative breast cancer cells have shown that treatment with these compounds leads to the downregulation of the anti-apoptotic protein Bcl-2 and the activation of the pro-apoptotic protein Bax . nih.gov Bcl-2 family proteins are critical regulators of the intrinsic (mitochondrial) apoptotic pathway. jlabphy.orgoncotarget.comabbviescience.comnordiqc.org The shift in balance from anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) members permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c.

This event initiates a downstream cascade involving caspases, which are the executioners of apoptosis. frontiersin.org Studies have confirmed that treatment with STAT3-inhibiting salicylamides results in the cleavage and activation of caspase-3 and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP) , which are hallmark indicators of apoptosis. nih.govresearchgate.net While most evidence points to a caspase-dependent pathway, the possibility of caspase-independent mechanisms also exists for some analogues. mdpi.com

Receptor Binding and Target Identification Studies

Identifying the direct molecular targets of bioactive compounds is a critical step in drug discovery, confirming the mechanism of action and enabling rational drug design. mdpi.com A variety of advanced techniques have been employed to identify and validate the protein targets of this compound analogues.

For several anticancer salicylamide derivatives, STAT3 has been unequivocally identified as a direct binding partner. acs.orgresearchgate.net Isothermal titration calorimetry (ITC) analysis, a direct biophysical method, has confirmed high-affinity binding of azetidine-based analogues to the STAT3 protein, with dissociation constants (K D) in the nanomolar range. acs.org Similarly, the disruption of the CREB-CBP protein-protein interaction by biphenyl salicylamides points to a direct engagement with one of these proteins. osti.gov

Broader, unbiased target identification strategies have also been applied. Affinity chromatography coupled with mass spectrometry has been used to pull down and identify the binding proteins for salicylamide derivatives like nitazoxanide (B1678950) from cell extracts. researchgate.netresearchgate.net Furthermore, proteomic techniques such as thermal proteome profiling (TPP) or the drug affinity responsive target stability (DARTS) assay have been proposed for identifying targets of salicylamides. iapchem.orgasm.org These methods rely on the principle that the binding of a small molecule can alter a protein's stability against heat or proteolytic degradation, allowing for the identification of targets in a complex cellular environment without chemical modification of the drug. asm.org While specific receptors for many this compound analogues remain to be discovered, these combined approaches are powerful tools for their deconvolution. acs.org

Spectrum of Identified Biological Effects (Non-Toxicological Focus) of this compound Analogues

This compound analogues have garnered significant scientific interest due to their wide spectrum of biological activities. These compounds, characterized by the core this compound structure, have been synthetically modified to enhance their therapeutic potential across various domains. This section will delve into the identified biological effects of these analogues, with a specific focus on their non-toxicological applications.

Antibacterial and Broader Antimicrobial Actions

This compound and its derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. Research has highlighted the potential of these compounds to combat drug-resistant strains, a growing concern in global health.

A study on salicylanilides, which are structurally related to salicylamides, revealed that certain derivatives possess potent antimicrobial properties. For instance, a series of thirty synthesized salicylanilide derivatives were evaluated against seven bacterial and three mycobacterial strains. nih.gov Some of these compounds exhibited antimicrobial activities that were comparable or even superior to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. nih.gov Specifically, derivative 3f showed high activity against Staphylococcus aureus, Mycobacterium marinum, and Mycobacterium kansasii. nih.gov Another derivative, 3g , was effective against Clostridium perfringens and Bacillus cereus, while 3h demonstrated activity against Pasteurella multocida and M. kansasii. nih.gov Furthermore, derivative 3i was active against methicillin-resistant S. aureus (MRSA) and B. cereus. nih.gov

The structural modifications of these analogues play a crucial role in their antimicrobial efficacy. For example, in a series of ring-substituted salicylanilides, compounds with longer alkoxy chains, such as 2-OC2H5 and 2-OC3H7 , displayed higher antifungal and antibacterial activity, suggesting that increased lipophilicity and bulkier substituents are important for enhancing these effects. mdpi.com

Additionally, novel oxime derivatives of phenothiazine, which incorporate an oxime group similar to this compound, have been synthesized and tested for their antimicrobial activities. eurjchem.com Compounds IIIa, IIIe, IIIh, IIIj, IVa, IVi, and IVj from this series showed moderate to good antibacterial and antifungal activity. eurjchem.com The development of acyldepsipeptide (ADEP) analogues conjugated to quantum dots has also shown promise in enhancing antibacterial activity against both Gram-negative and Gram-positive bacteria. mdpi.com

Table 1: Antibacterial Activity of Selected Salicylanilide Derivatives

| Compound | Target Microorganism | Activity (MIC/Concentration) | Reference |

|---|---|---|---|

| Derivative 3f | Staphylococcus aureus | ≤0.03 µmol/L | nih.gov |

| Mycobacterium marinum | ≤0.40 µmol/L | nih.gov | |

| Mycobacterium kansasii | 1.58 µmol/L | nih.gov | |

| Derivative 3g | Clostridium perfringens | ≤0.03 µmol/L | nih.gov |

| Bacillus cereus | 0.09 µmol/L | nih.gov | |

| Derivative 3h | Pasteurella multocida | ≤0.03 µmol/L | nih.gov |

| Mycobacterium kansasii | ≤0.43 µmol/L | nih.gov | |

| Derivative 3i | Methicillin-resistant S. aureus | ≤0.03 µmol/L | nih.gov |

| Bacillus cereus | ≤0.03 µmol/L | nih.gov |

Antitumor and Antiproliferative Effects

The potential of this compound analogues as anticancer agents has been extensively investigated. These compounds have shown the ability to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

Salinomycin (B1681400) (SAL), a polyether ionophore with antibiotic properties, and its derivatives have emerged as promising anticancer drug candidates. nih.govnih.gov A library of 24 derivatives of C20-epi-salinomycin demonstrated significant activity against colon and prostate cancer cells. nih.gov Some of these SAL analogues exhibited promising anticancer activity with no toxic effects on non-cancerous cells and showed more favorable cytotoxicity than the standard chemotherapeutic agent 5-fluorouracil. nih.gov The mechanism of action for these analogues involves the induction of late apoptosis in colon cancer cells and necrosis in prostate cancer cells. nih.gov

Furthermore, a study on 17 C1-single and C1/C20-double modified salinomycin analogues revealed their potency against breast cancer stem-like cells. nih.gov Six single- and two double-modified analogues were more potent than the parent salinomycin against the MDA-MB-231 breast cancer cell line. nih.gov The double-modified compound 17 was particularly effective, showing greater potency than salinomycin in inhibiting cell migration and renewal properties of MDA-MB-231 cells. nih.gov

Other salicylamide derivatives have also been explored for their antitumor potential. For instance, novel SAHA (suberoylanilide hydroxamic acid) derivatives, which share structural similarities with salicylamides, have been developed based on their potent HDAC-inhibitory and anticancer activities. researchgate.net Additionally, certain 5-methoxyindole (B15748) tethered C-5 functionalized isatins have demonstrated significant in vitro antiproliferative activity, with compounds 5o and 5w being four to five times more potent than the standard drug sunitinib. nih.gov

Table 2: Antiproliferative Activity of Selected Salinomycin Analogues

| Compound/Analogue | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| C20-epi-salinomycin derivatives | Colon cancer cells | Induction of late apoptosis | nih.gov |